(S)-5-Hydroxy Omeprazole
Description
Properties
CAS No. |
196489-27-7 |
|---|---|
Molecular Formula |
C₁₇H₁₉N₃O₄S |
Molecular Weight |
361.42 |
Synonyms |
4-Methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; (S)-4-methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; |
Origin of Product |
United States |
Enzymatic Formation and Metabolic Pathways of S 5 Hydroxy Omeprazole
Major Cytochrome P450 Isoforms Involved in Hydroxylation
The hydroxylation of omeprazole (B731) is catalyzed by several CYP isoforms, with CYP2C19 and CYP3A4 being the most significant. acs.orgdoi.orgnih.govresearchgate.net Their relative contributions are dependent on the specific enantiomer of omeprazole and the substrate concentration. nih.govnih.gov
The 5-hydroxylation of the (S)-enantiomer of omeprazole (esomeprazole) is almost exclusively catalyzed by the CYP2C19 enzyme. researchgate.net This metabolic pathway is the primary route for the formation of (S)-5-Hydroxy Omeprazole. researchgate.net In contrast, the (R)-enantiomer's hydroxylation is mediated by both CYP2C19 and CYP3A4. researchgate.net This high degree of stereoselectivity highlights the specific role of CYP2C19 in the metabolism of esomeprazole (B1671258). researchgate.net
Kinetic studies using recombinant enzymes have demonstrated that CYP2C19 has a high affinity (low Km) and high velocity (Vmax) for omeprazole 5-hydroxylation compared to other enzymes. nih.govjst.go.jp This enzymatic efficiency underscores its major role in this metabolic reaction, particularly at therapeutic drug concentrations. nih.gov The formation of 5-hydroxyomeprazole is so closely tied to this enzyme that it is often used as a marker for CYP2C19 activity. nih.govnih.govnih.gov
CYP3A4 : This enzyme is a low-affinity, high-capacity enzyme for omeprazole 5-hydroxylation. nih.govnih.gov It is primarily responsible for the formation of the omeprazole sulfone metabolite, but it also contributes to the 5-hydroxylation of (R)-omeprazole. acs.orgnih.govresearchgate.netclinpgx.org The contribution of CYP3A4 to 5-hydroxylation becomes more significant at higher substrate concentrations. nih.govnih.gov In individuals who are poor metabolizers via CYP2C19, the metabolic pathway of omeprazole shifts, making sulfoxidation by CYP3A4 the predominant route. nih.gov
Other CYP2C Enzymes : Studies with recombinant human enzymes have shown that other members of the CYP2C subfamily, including CYP2C8, CYP2C9, and CYP2C18, can also form 5-hydroxyomeprazole. nih.gov However, their contribution is generally considered minor and occurs mainly at high substrate concentrations. nih.gov Their turnover numbers for this reaction are substantially lower than that of CYP2C19. nih.gov
| CYP Isoform | Turnover Number (nmol/min/nmol P450) |
|---|---|
| CYP2C19 | 13.4 ± 1.4 |
| CYP3A4 | 5.7 ± 1.1 |
| CYP2C8 | 2.2 ± 0.1 |
| CYP2C18 | 1.5 ± 0.1 |
| CYP2C9 | ~0.5 |
Data sourced from reference nih.gov.
Stereoselectivity in Omeprazole Hydroxylation
The metabolism of omeprazole is highly stereoselective, meaning the two enantiomers, (S)- and (R)-omeprazole, are processed at different rates by CYP enzymes. doi.orgclinpgx.org
This metabolic difference results in significantly higher plasma concentrations and area under the plasma concentration-time curve (AUC) for (S)-omeprazole compared to (R)-omeprazole when administered at the same dose. nih.govresearchgate.net The slower metabolic rate of (S)-omeprazole leads to its extended exposure in the body. acs.org
| Compound | AUC (μmol·h/L) |
|---|---|
| (S)-Omeprazole | 1.52 |
| (R)-Omeprazole | 0.62 |
| Racemic Omeprazole | 1.04 |
Data sourced from reference nih.gov.
The stereoselectivity of the metabolizing enzymes directly influences the enantiomeric composition of the 5-hydroxyomeprazole metabolite. Since CYP2C19 preferentially hydroxylates (R)-omeprazole, the formation of (R)-5-hydroxyomeprazole is the predominant metabolic pathway. acs.orgnih.gov Conversely, the rate of formation of (S)-5-hydroxyomeprazole from (S)-omeprazole is significantly lower. nih.gov
Reaction Mechanisms of Hydroxylation
The hydroxylation of omeprazole by cytochrome P450 enzymes follows a well-established catalytic cycle. The reaction mechanism for the formation of 5-hydroxyomeprazole involves several key steps. The process begins with the substrate (omeprazole) binding to the active site of the CYP enzyme.
The critical step in the reaction is the abstraction of a hydrogen atom from the 5-methyl group of the benzimidazole (B57391) ring by a highly reactive iron-oxo species within the enzyme, known as Compound I. acs.org This hydrogen abstraction is the rate-determining step of the reaction. acs.org Following this, a "rebound" mechanism occurs where the hydroxyl group is transferred from the enzyme's active center to the substrate radical, resulting in the formation of the hydroxylated product, 5-hydroxyomeprazole. acs.org This entire process is a type of oxidation reaction.
Proposed Catalytic Cycles of CYP2C19 for Omeprazole Hydroxylation
The hydroxylation of omeprazole to 5-hydroxyomeprazole is predominantly catalyzed by the polymorphic enzyme CYP2C19. nih.govnih.govresearchgate.net The catalytic cycle of CYP450 enzymes, including CYP2C19, involves a series of well-orchestrated steps. While the general mechanism is understood, specific computational studies on omeprazole provide deeper insights.
The process begins with the binding of the omeprazole substrate to the active site of the CYP2C19 enzyme. This is followed by a one-electron reduction of the heme iron in the enzyme's active site. Molecular oxygen then binds to the reduced iron, and a second electron reduction and subsequent protonation lead to the cleavage of the O-O bond, forming a highly reactive ferryl-oxo intermediate known as Compound I (Cpd I). acs.org
This potent oxidizing agent is responsible for the hydroxylation reaction. The key step involves the abstraction of a hydrogen atom from the 5-methyl group of omeprazole's benzimidazole ring by Cpd I. acs.org This creates a transient substrate radical and a hydroxo-iron intermediate. The reaction concludes with a "rebound" step, where the hydroxyl group is transferred from the enzyme to the substrate radical, forming the final 5-hydroxyomeprazole metabolite. acs.org The activation energy barriers for these steps, influenced by the active-site environment, determine the reaction's efficiency and selectivity. acs.org
Substrate Binding and Orientation within Cytochrome P450 Active Sites
Several factors influence how omeprazole enantiomers position themselves for hydroxylation:
Active Site Residues: The specific amino acid residues within the CYP2C19 active site create a unique environment that favors certain substrate orientations.
Water-Mediated Interactions: Water molecules within the active site can form hydrogen bonding networks that play a significant role in determining the substrate's binding affinity and orientation. acs.orgrsc.org
π-Stacking Interactions: Favorable T-shaped π-stacking interactions between the enzyme's aromatic residues (like phenylalanine) and the pyridine (B92270) ring of omeprazole can stabilize certain binding poses, influencing which part of the molecule is presented for oxidation. acs.org
For CYP2C19, the R-enantiomer of omeprazole is preferentially hydroxylated to 5-hydroxy-R-omeprazole. acs.org The S-enantiomer can also be hydroxylated at the same position, but it is a less favored pathway. researchgate.netacs.org The differential binding affinities and orientations of the R- and S-isomers within the active site account for this stereoselectivity. acs.org The precise orientation of the target C-H bond relative to the ferryl-oxo intermediate is crucial for efficient hydrogen abstraction and subsequent hydroxylation. acs.org
Secondary Metabolism of 5-Hydroxyomeprazole
Following its formation, 5-hydroxyomeprazole undergoes further metabolic transformations. This secondary metabolism leads to the formation of a common downstream metabolite. nih.govbasicmedicalkey.com
Enzymes Involved in Further Transformation (e.g., CYP3A4-mediated sulfoxidation)
The sulfoxidation of 5-hydroxyomeprazole to 5-hydroxyomeprazole sulfone is mediated primarily by the cytochrome P450 isoform CYP3A4. nih.govbasicmedicalkey.commedscape.com While CYP2C19 is the main enzyme for the initial hydroxylation of omeprazole, CYP3A4 plays a crucial role in this subsequent metabolic step. nih.govbasicmedicalkey.com This highlights the sequential action of different CYP enzymes in the complete biotransformation of omeprazole. medscape.comnih.gov
Identification of Other Omeprazole Metabolites and their Relationship to 5-Hydroxyomeprazole Pathways
Besides 5-hydroxyomeprazole, the metabolism of omeprazole yields several other metabolites. drugbank.comclinpgx.org The formation pathways of these compounds are interconnected with the 5-hydroxylation pathway, often competing for the same substrate or converging to a common downstream product.
Omeprazole Sulfone: This is a major plasma metabolite formed directly from omeprazole through sulfoxidation, a reaction catalyzed almost exclusively by CYP3A4. drugbank.comnih.govnih.govacs.org This pathway runs in parallel to the CYP2C19-mediated hydroxylation. researchgate.net Interestingly, the metabolic pathways converge, as omeprazole sulfone can then be hydroxylated by CYP2C19 to yield 5-hydroxyomeprazole sulfone, the same secondary metabolite formed from the sulfoxidation of 5-hydroxyomeprazole. nih.govbasicmedicalkey.commedscape.comnih.gov In individuals with low CYP2C19 activity (poor metabolizers), the sulfoxidation pathway becomes the predominant route of omeprazole metabolism. nih.gov
5-O-desmethylomeprazole: This metabolite is formed via the CYP2C19-mediated metabolism of S-omeprazole. clinpgx.orgacs.org The reaction involves hydroxylation at the 5'-methoxy position, which can subsequently lead to the formation of 5'-O-desmethylomeprazole. acs.orgnih.gov The formation of this metabolite from S-omeprazole has a higher intrinsic clearance value compared to the formation of 5-hydroxy-S-omeprazole. sigmaaldrich.com
Other Metabolites: Minor metabolites such as 3-hydroxyomeprazole (B12663690), formed by CYP3A4, have also been identified. clinpgx.org Additionally, 5-hydroxyomeprazole can be converted to its corresponding carboxylic acid, which is a major urinary metabolite. drugbank.com
Table 1: Key Enzymes in Omeprazole Metabolism
| Enzyme | Primary Role | Substrate(s) | Product(s) |
|---|---|---|---|
| CYP2C19 | 5-hydroxylation | Omeprazole (R- and S-enantiomers) | 5-hydroxyomeprazole |
| 5'-O-demethylation | S-omeprazole | 5'-O-desmethylomeprazole | |
| Secondary Hydroxylation | Omeprazole Sulfone | 5-hydroxyomeprazole sulfone | |
| CYP3A4 | Sulfoxidation | Omeprazole (R- and S-enantiomers) | Omeprazole Sulfone |
| Secondary Sulfoxidation | 5-hydroxyomeprazole | 5-hydroxyomeprazole sulfone | |
| 3-hydroxylation | S-omeprazole, R-omeprazole | 3-hydroxyomeprazole |
Table 2: Major Metabolites of Omeprazole and Their Formation Pathways
| Metabolite | Precursor | Key Enzyme(s) | Pathway Description |
|---|---|---|---|
| 5-Hydroxyomeprazole | Omeprazole | CYP2C19 (major), CYP3A4 (minor) | Hydroxylation of the benzimidazole ring. nih.gov |
| Omeprazole Sulfone | Omeprazole | CYP3A4 | Sulfoxidation of the sulfinyl group. drugbank.comnih.gov |
| 5-Hydroxyomeprazole Sulfone | 5-hydroxyomeprazole | CYP3A4 | Secondary sulfoxidation. nih.govbasicmedicalkey.com |
| Omeprazole Sulfone | CYP2C19 | Secondary hydroxylation. nih.govbasicmedicalkey.com | |
| 5-O-desmethylomeprazole | S-omeprazole | CYP2C19 | Demethylation of the pyridine ring. clinpgx.orgacs.org |
Analytical Methodologies for Characterization and Quantification of S 5 Hydroxy Omeprazole
Chromatographic Separation Techniques
Chromatography is a cornerstone in the analysis of (S)-5-Hydroxy Omeprazole (B731), enabling its separation from the parent drug and other metabolites in complex biological matrices. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique, with various modes tailored to specific analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high resolution, sensitivity, and reproducibility for the analysis of (S)-5-Hydroxy Omeprazole. The versatility of HPLC is demonstrated through the use of different stationary and mobile phases to achieve optimal separation.
The stereoselective metabolism of omeprazole necessitates analytical methods that can distinguish between its enantiomers and their respective metabolites. Chiral HPLC is instrumental in resolving these stereoisomers. While direct chiral separation of this compound enantiomers is a complex task, methods have been developed for the simultaneous quantification of omeprazole enantiomers and its hydroxylated metabolite, 5-hydroxyomeprazole. nih.gov
One such advanced approach utilizes a two-dimensional liquid chromatography-mass spectrometry (LC-MS/MS) system. In this setup, an initial separation is performed on an achiral column, followed by the "heart-cutting" of the fraction containing the analytes of interest onto a chiral column for enantiomeric separation. nih.gov For instance, a chlorinated phenylcarbamate cellulose-based chiral column has been successfully used for this purpose. nih.gov This technique allows for the accurate measurement of both (S)- and (R)-omeprazole, as well as 5-hydroxyomeprazole, in a single run. nih.gov
| Parameter | Condition |
| Chiral Stationary Phase | Chlorinated phenylcarbamate cellulose-based column |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Application | Simultaneous quantification of omeprazole enantiomers and 5-hydroxyomeprazole in human plasma |
Reversed-phase HPLC (RP-HPLC) is a widely used and robust method for the simultaneous analysis of omeprazole and its metabolites, including 5-hydroxyomeprazole. This technique typically employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
A validated RP-HPLC method for the simultaneous measurement of omeprazole and 5-hydroxyomeprazole in human plasma utilizes a C18 column with a gradient elution mobile phase composed of a phosphate (B84403) buffer and acetonitrile (B52724). researchgate.net Detection is commonly performed using ultraviolet (UV) spectrophotometry at a wavelength of 302 nm. researchgate.net Such methods have demonstrated good linearity, accuracy, and precision, making them suitable for pharmacokinetic studies. researchgate.net
Another fast liquid chromatography method employs a monolithic C18 column for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone. researchgate.net This approach allows for a rapid analysis time, which is advantageous for high-throughput applications. researchgate.net
| Parameter | Method 1 | Method 2 |
| Stationary Phase | C18 HPLC column | Monolithic Chromolith Fast gradient RP 18 endcapped column |
| Mobile Phase | Gradient elution with 50 mM phosphate buffer and acetonitrile | Gradient elution with 0.15% (v/v) trifluoroacetic acid in water and acetonitrile |
| Detection | UV at 302 nm | UV at 220 nm |
| Application | Simultaneous measurement in human plasma | Simultaneous determination in liquid culture medium |
| Linear Range (5-hydroxyomeprazole) | 20-800 ng/mL | 0.2-10.0 µg/mL |
| Accuracy (at LLOQ for 5-hydroxyomeprazole) | 102.3% | < 15% relative error |
Hydrophilic Interaction Chromatography (HILIC) presents an alternative to reversed-phase chromatography, particularly for polar compounds. A notable application of HILIC in the analysis of 5-hydroxyomeprazole is in a method designed to streamline sample preparation. nih.gov
A HILIC-MS/MS method has been developed for the analysis of omeprazole and 5-hydroxyomeprazole in human plasma that eliminates the need for the evaporation and reconstitution steps often required in liquid-liquid extraction. nih.gov This is achieved by directly injecting a diluted organic extract onto a silica (B1680970) column with a mobile phase rich in organic solvent. nih.gov This approach significantly improves throughput and amenability to automation. The method was validated with a low limit of quantitation of 2.5 ng/ml for both analytes and demonstrated good precision and accuracy. nih.gov
| Parameter | Condition |
| Stationary Phase | Betasil silica column (50 mm x 3.0 mm, 5 µm) |
| Mobile Phase | Linear gradient of acetonitrile, water, and formic acid |
| Detection | Tandem Mass Spectrometry (ESI+) |
| Lower Limit of Quantitation | 2.5 ng/mL |
| Inter-day Precision (RSD) | < 4.5% |
| Inter-day Accuracy (RE) | < 5.6% |
Two-Dimensional Liquid Chromatography (2D-LC) Approaches
Two-dimensional liquid chromatography (2D-LC) offers enhanced resolving power compared to conventional one-dimensional LC, making it particularly useful for the analysis of complex samples. A heart-cutting 2D-LC approach has been effectively used for the stereoselective separation of omeprazole and 5-hydroxyomeprazole. nih.gov
In this method, an initial separation is performed on an achiral trapping column for sample cleanup and purification. nih.gov A specific fraction containing the analytes is then transferred ("heart-cut") to a second dimension, which consists of a chiral column for the enantioselective separation of omeprazole and the analysis of 5-hydroxyomeprazole. nih.gov This technique, coupled with mass spectrometric detection, provides high selectivity and sensitivity with a short runtime. nih.gov
| Parameter | First Dimension | Second Dimension |
| Column | Achiral Discovery HS C18 trapping column | Chlorinated phenylcarbamate cellulose-based chiral column |
| Function | Online extraction and purification | Stereoselective separation |
| Detection | Tandem Mass Spectrometry (MS/MS) | |
| Total Runtime | < 8 minutes |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification and quantification of compounds. When coupled with liquid chromatography, it offers a highly sensitive and selective method for the analysis of this compound.
High-resolution mass spectrometry has been employed to identify the degradation products of omeprazole and 5-hydroxyomeprazole. nih.gov A Q-Exactive Orbitrap mass spectrometer with an electrospray ionization source can be used to determine precursor and product ion data, aiding in the structural elucidation of degradants. nih.gov
For quantitative analysis, tandem mass spectrometry (MS/MS) is frequently used. In a typical LC-MS/MS method for the simultaneous determination of omeprazole and its metabolites, the mass spectrometer is operated in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. The precursor ion ([M+H]⁺) for 5-hydroxyomeprazole is m/z 362. plu.mxstrath.ac.uk
| Analytical Approach | Instrument | Application | Key Findings |
| Degradation Product Identification | Q-Exactive Orbitrap Mass Spectrometer with ESI | Identification of acid-induced degradation products of 5-hydroxyomeprazole. nih.gov | Degradants were analogous to those of omeprazole, differing by an oxygen atom. nih.gov |
| Quantitative Analysis in Human Plasma | HPLC with Electrospray Mass Spectrometry | Simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone. plu.mx | Limit of quantification for 5-hydroxyomeprazole was 5 ng/mL. plu.mx |
| Pharmacokinetic Studies | LC-MS using an LTQ Orbitrap Mass Spectrometer | Determination of pharmacokinetic parameters of omeprazole and its metabolites. strath.ac.uk | The extracted ion range for 5-hydroxyomeprazole was m/z 362.11-362.12. strath.ac.uk |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective quantification of this compound in various biological matrices. This method combines the separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry.
Several validated LC-MS/MS methods have been developed for the simultaneous determination of omeprazole and its metabolites, including 5-hydroxy omeprazole. In a typical assay, chromatographic separation is achieved on a reversed-phase C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid, run under either isocratic or gradient elution conditions. nih.govnih.govstrath.ac.uk
For quantification, the mass spectrometer is operated in the positive ion mode, utilizing selected reaction monitoring (SRM). The precursor ion for 5-hydroxy omeprazole is its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 362.11. nih.govtandfonline.com This precursor ion is then fragmented, and a specific product ion is monitored for quantification, ensuring high selectivity and minimizing interference from matrix components. For instance, one common transition monitored is m/z 362 -> 198.
The sensitivity of these methods is notable, with lower limits of quantification (LLOQ) reported to be as low as 5 ng/mL in human plasma. nih.gov Validation studies have demonstrated good linearity over a range of concentrations, with high accuracy and precision, making LC-MS/MS a robust tool for pharmacokinetic studies of esomeprazole (B1671258) and its metabolites. nih.govnih.govnih.gov A two-dimensional LC-MS/MS method has also been developed for the simultaneous quantification of omeprazole enantiomers and 5-hydroxyomeprazole, employing an achiral trapping column for online extraction and a chiral column for separation, achieving a runtime of less than 8 minutes. nih.gov
Interactive Data Table: LC-MS/MS Parameters for 5-Hydroxy Omeprazole Quantification
| Parameter | Details | Source(s) |
|---|---|---|
| Chromatography | Reversed-Phase Liquid Chromatography | nih.gov |
| Column | Octadecylsilica (C18) / Hichrom RP18 / ProntoSil AQ, C18 | nih.govnih.govstrath.ac.uk |
| Mobile Phase | Methanol-10 mM ammonium acetate; Acetonitrile and 0.1% formic acid in water | nih.govstrath.ac.uk |
| Ionization Mode | Positive Ion Mode | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Precursor Ion (m/z) | 362.11 ([M+H]⁺) | nih.govtandfonline.com |
| LLOQ in Plasma | 5 ng/mL | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Degradation Product Analysis
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography systems like UPLC or HPLC, is a powerful tool for the structural elucidation of metabolites and degradation products of this compound. bio-conferences.org Unlike tandem mass spectrometry which often uses nominal mass accuracy, HRMS instruments like the Q-Exactive Orbitrap provide highly accurate mass measurements, typically with an error of less than 5 ppm. researchgate.netgcu.ac.uk This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. gcu.ac.uk
In metabolite identification studies, HRMS is used to profile and detect potential metabolites in biological samples such as urine or plasma. bio-conferences.org For example, a UPLC-HRMS system was utilized to detect and profile omeprazole metabolites in human urine. bio-conferences.org By comparing the accurate mass of detected compounds to the theoretical mass of potential biotransformation products of this compound (e.g., via oxidation, reduction, or conjugation), researchers can tentatively identify novel metabolites. bio-conferences.org Further structural confirmation is achieved through tandem mass spectrometry (MS/MS) experiments, where the fragmentation pattern of the metabolite is analyzed to provide structural insights. bio-conferences.orgnih.gov
HRMS is also invaluable for studying the degradation of this compound under various stress conditions (e.g., acidic, basic, oxidative). researchgate.netscilit.com Acid-induced degradation studies of 5-hydroxyomeprazole have used a Q-Exactive Orbitrap mass spectrometer to determine the precursor and product ion data for the resulting degradation products. researchgate.net The analysis revealed that the degradants of 5-hydroxyomeprazole were analogous to those of omeprazole, differing only by an oxygen atom. researchgate.net Careful interpretation of the accurate mass, isotope pattern, and product ion spectra allowed for the proposal of structures for these degradation products. researchgate.netgcu.ac.uk
Electrospray Ionization (ESI) Interface in LC-MS
Electrospray Ionization (ESI) is the most commonly employed ionization interface for the LC-MS analysis of this compound and related compounds. nih.govnih.gov ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like drug metabolites, as it allows them to be transferred from the liquid phase to the gas phase as intact, charged ions with minimal fragmentation.
In the analysis of this compound, ESI is typically operated in the positive ion mode (ESI+). bio-conferences.orgscienceopen.com In this mode, the analyte molecule accepts a proton to form the protonated molecule [M+H]⁺. For 5-hydroxy omeprazole, this corresponds to the ion at m/z 362. nih.gov The formation of this positively charged species is the first step before the ion is guided into the mass analyzer for detection or fragmentation (in MS/MS). bio-conferences.org
The efficiency of the ESI process can be influenced by the composition of the mobile phase. The presence of protic solvents and additives like formic acid or ammonium acetate in the mobile phase facilitates the protonation of the analyte, enhancing the signal intensity. strath.ac.uknih.gov The mass spectrometer's ESI source parameters, such as the vaporizer temperature and sheath and auxiliary gas flow rates, are optimized to ensure efficient desolvation and ionization of the analyte as it elutes from the LC column. bio-conferences.org For example, a heated electrospray ionization (HESI) probe might be used with specific settings for vaporizer temperature and gas flows to achieve optimal sensitivity. bio-conferences.org
Sample Preparation Techniques for Biological Matrices
The accurate quantification of this compound in biological matrices like plasma or urine requires effective sample preparation to remove interfering endogenous substances such as proteins and phospholipids. core.ac.uk The choice of technique depends on the required cleanliness of the sample, the desired recovery, and the throughput needed for the analysis.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a widely used technique for the extraction of this compound and its parent compound from biological fluids. nih.govresearchgate.net This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
In published methods, a combination of organic solvents is often used to achieve efficient extraction. For instance, a mixture of methyl tert-butyl ether and dichloromethane (B109758) (3:2, v/v) has been successfully used to extract esomeprazole and its metabolites, including 5-hydroxyesomeprazole, from plasma. nih.govresearchgate.net Another solvent system involves diethyl ether and dichloromethane (60:40, v/v). nih.gov After adding the organic solvent to the plasma sample, the mixture is vortexed to facilitate the transfer of the analyte into the organic phase. The layers are then separated, often by centrifugation, and the organic layer containing the analyte is removed, evaporated to dryness, and reconstituted in the mobile phase for LC-MS/MS analysis. researchgate.net LLE can provide high extraction recoveries, often ranging from 80% to 105%, and results in a relatively clean extract. nih.govresearchgate.net
Protein Precipitation
Protein Precipitation (PPT) is a simpler and faster sample preparation technique compared to LLE and SPE. nih.gov It is often employed for high-throughput analysis. The principle involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample. nih.govbvsalud.org This causes the proteins in the sample to denature and precipitate out of the solution.
For the analysis of omeprazole and its metabolites, acetonitrile is a commonly used precipitating agent. nih.gov The plasma sample is mixed with acetonitrile, and after vortexing, the precipitated proteins are pelleted by centrifugation. nih.govresearchgate.net The resulting supernatant, which contains the analyte of interest, can then be directly injected into the LC-MS/MS system or further processed. While PPT is rapid and straightforward, it may result in a less clean extract compared to LLE or SPE, as some endogenous components may remain soluble in the supernatant, potentially leading to matrix effects in the MS analysis. akjournals.com Despite this, methods using PPT have been successfully validated and applied to pharmacokinetic studies. nih.gov
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that can provide cleaner extracts than LLE or PPT. nih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an organic solvent. nih.gov
SPE is a frequently employed technique for extracting omeprazole and its metabolites from plasma. nih.gov Various sorbents can be used, with C8 and C18 being common choices for reversed-phase SPE. nih.gov A miniaturized version of SPE, known as microextraction by packed sorbent (MEPS), has also been applied. nih.gov This technique uses a smaller amount of sorbent (e.g., C8) packed into a syringe, significantly reducing sample and solvent volumes. nih.gov SPE methods generally offer high selectivity and efficiency, leading to high recoveries (e.g., 95%) and minimal matrix effects. scienceopen.comnih.gov Urine samples containing omeprazole metabolites have also been prepared using solid-phase extraction prior to UPLC-HRMS analysis. bio-conferences.org
Interactive Data Table: Comparison of Sample Preparation Techniques
| Technique | Principle | Common Reagents/Sorbents | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Methyl tert-butyl ether, Dichloromethane | High recovery, relatively clean extract | Can be labor-intensive, uses larger solvent volumes | nih.govnih.govresearchgate.net |
| Protein Precipitation (PPT) | Protein removal by denaturation | Acetonitrile, Methanol | Fast, simple, high-throughput | Potential for significant matrix effects | nih.govbvsalud.org |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | C8, C18, Polystyrene | High selectivity, clean extracts, high recovery | Can be more costly and time-consuming than PPT | bio-conferences.orgscienceopen.comnih.gov |
Microextraction by Packed Sorbent (MEPS)
Microextraction by Packed Sorbent (MEPS) represents a miniaturized version of conventional Solid Phase Extraction (SPE). This technique integrates the sorbent bed (approximately 1-2 mg) directly into a syringe, which can be used for over 100 extractions, even with complex biological matrices like plasma or urine. nih.govnih.gov MEPS is designed to handle small sample volumes, from as low as 10 µL up to 1,000 µL, and can be connected online with analytical instruments such as Gas Chromatography (GC) or Liquid Chromatography (LC). nih.govnih.gov
The key advantage of MEPS is the significantly reduced solvent volume required for the elution of analytes. nih.gov This small elution volume is often suitable for direct injection into the chromatographic system, streamlining the sample preparation process. nih.gov The technique is versatile, with sorbents available for reversed-phase, normal-phase, mixed-mode, and ion-exchange chemistries, allowing for the extraction of a wide range of analytes. nih.govchromservis.eu While specific applications of MEPS for the direct analysis of this compound are not extensively detailed in the provided literature, the technique has been successfully utilized for the determination of omeprazole enantiomers in human plasma and oral fluid, demonstrating its applicability to related compounds. scienceopen.com
Spectroscopic and Other Complementary Methods (e.g., UV Detection in HPLC)
Spectroscopic methods, particularly Ultraviolet (UV) detection coupled with High-Performance Liquid Chromatography (HPLC), are fundamental in the quantification of this compound. The selection of an appropriate wavelength is critical for achieving adequate sensitivity and selectivity. Various HPLC methods have utilized UV detection for omeprazole and its metabolites, with detection wavelengths commonly set around 302 nm. researchgate.netresearchgate.netresearchgate.netnih.gov Other methods have employed wavelengths of 220 nm, 280 nm, and 303 nm, depending on the specific chromatographic conditions and the analytes being measured simultaneously. chromatographyonline.comnih.govnih.gov For instance, a method for the simultaneous determination of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in a liquid culture medium utilized a wavelength of 220 nm. researchgate.net Another study analyzing omeprazole and its metabolites in human plasma also set the UV detector to 302 nm. researchgate.net The chromophoric nature of the benzimidazole (B57391) structure in this compound allows for this effective detection. caymanchem.comresearchgate.net
Beyond simple UV detection, more advanced spectrometric techniques like tandem mass spectrometry (MS/MS) are often coupled with LC for enhanced selectivity and sensitivity. nih.govnih.govnih.gov In these methods, specific mass transitions are monitored. For 5-hydroxyomeprazole, a parent ion [M+H]⁺ at m/z 362 is typically selected. nih.gov This combination of chromatographic separation and mass spectrometric detection provides a highly robust and specific method for characterization and quantification. nih.gov
Method Validation Parameters for Quantitative Analysis
The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of quantitative data. pharmacompass.comijpsr.com For this compound, methods are validated according to established guidelines to assess parameters such as accuracy, precision, selectivity, sensitivity, linearity, and the limit of quantification. researchgate.netnih.gov
Accuracy reflects the closeness of measured values to the true value, often expressed as a percentage of recovery, while precision measures the reproducibility of the results, typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). tpcj.orgbanglajol.info Analytical methods for 5-hydroxyomeprazole have demonstrated high levels of accuracy and precision. For example, one LC-MS method reported intra- and inter-assay variability below 11% for concentrations ranging from 5 to 250 ng/mL. nih.gov Another study found intra-day precision between 2.1% and 16.1% with accuracy ranging from 86% to 115%. nih.gov The inter-day precision for the same method was between 0.3% and 14%, with accuracy from 90% to 110%. nih.gov These values indicate that the developed methods are reliable for the quantitative determination of this compound in biological samples. researchgate.net
| Method | Matrix | Precision (% RSD/CV) | Accuracy (% Recovery / % RE) | Source |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | Intra- and Inter-assay variability < 11% | Not specified | nih.gov |
| LC-MS/MS | Human Plasma | Intra-day: 2.1-16.1%; Inter-day: 0.3-14% | Intra-day: 86-115%; Inter-day: 90-110% | nih.gov |
| LC-MS/MS | Human Plasma & Oral Fluid | Inter-day: 2.2-7.5% | -9.9% to 8.3% (as % Relative Error) | scienceopen.com |
| Fast HPLC | Liquid Culture Medium | Intra- and Inter-day < 15% | < 15% (as % Relative Error) | researchgate.net |
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or other metabolites. nih.govfarmaciajournal.com High selectivity is achieved through a combination of efficient chromatographic separation and specific detection techniques. nih.gov In HPLC, this involves optimizing the column and mobile phase to resolve this compound from parent compounds and other metabolites like omeprazole sulfone. researchgate.netnih.gov In LC-MS/MS methods, selectivity is further enhanced by using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are measured, minimizing interference from the matrix. scienceopen.comnih.gov
Sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). High sensitivity is crucial for studies where analyte concentrations are expected to be low. Methods developed for 5-hydroxyomeprazole have achieved high sensitivity, allowing for its quantification at low ng/mL levels in plasma. nih.govnih.gov
Linearity demonstrates the direct proportionality of the analytical method's response to the concentration of the analyte over a specific range. ijpsm.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. ijpsm.comwjpsronline.com For the analysis of 5-hydroxyomeprazole, methods have been validated with wide linear ranges and low LOQs. An LC-MS/MS method demonstrated linearity for 5-hydroxyomeprazole over a concentration range of 1.0 to 1000 ng/mL in human plasma. nih.gov Another method established a linear range of 5 to 250 ng/mL with an LOQ of 5 ng/mL. nih.gov The correlation coefficient (r or r²) for the calibration curves is typically required to be ≥ 0.99, indicating a strong linear relationship. farmaciajournal.comijpsm.com
| Method | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Source |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 5 - 250 | 5 | nih.gov |
| LC-MS/MS | Human Plasma | 1.0 - 1000 | 1 | nih.gov |
| Fast HPLC | Liquid Culture Medium | 200 - 10000 | 200 | researchgate.net |
In Vitro Metabolism Studies and Kinetic Analysis
Use of Recombinant Cytochrome P450 Enzymes for Specificity Determination
The 5-hydroxylation of omeprazole (B731) is predominantly mediated by the polymorphic enzyme CYP2C19. nih.govartmolecule.fr Studies using recombinant human cytochrome P450 enzymes have confirmed that CYP2C19 is the major enzyme responsible for the formation of 5-hydroxyomeprazole. nih.govcaymanchem.com While both CYP2C19 and CYP3A4 enzymes are involved in the hydroxylation of the R-enantiomer of omeprazole, (S)-Omeprazole is exclusively hydroxylated by CYP2C19. researchgate.netresearchgate.net
Other isoforms of the CYP2C family, including CYP2C8, CYP2C18, and CYP2C9, have also been shown to form 5-hydroxyomeprazole, although with significantly lower efficiency compared to CYP2C19. nih.gov Recombinant human CYP3A4 can also contribute to the formation of 5-hydroxyomeprazole. nih.gov At low substrate concentrations, which are more therapeutically relevant, antibodies to CYP2C proteins inhibit approximately 70% of omeprazole 5-hydroxylation, while antibodies to CYP3A4 inhibit about 30% of this activity. nih.gov
Application of Human Liver Microsomes (HLM) in Metabolic Studies
Human liver microsomes (HLM) are a standard in vitro model for studying drug metabolism and have been extensively used to investigate the formation of (S)-5-Hydroxy Omeprazole. nih.govnih.govnih.gov These studies have demonstrated the stereoselective metabolism of omeprazole enantiomers. nih.gov The formation of 5-hydroxyomeprazole in HLM often exhibits biphasic kinetics, suggesting the involvement of multiple enzymes. nih.gov
In vitro experiments with HLM have shown that the formation of the hydroxy metabolite from esomeprazole (B1671258) is mediated by CYP2C19. nih.gov The kinetics of 5-hydroxyomeprazole formation in liver microsomes from individuals with different CYP2C19 genotypes are best described by a two-enzyme Michaelis-Menten model for extensive metabolizers and a single-enzyme model for poor metabolizers. nih.gov
Use of Hepatocyte Cultures
Primary human hepatocytes are considered a highly predictive in vitro model for studies of drug metabolism. nih.govresearchgate.net They are utilized to evaluate hepatic uptake, metabolism, efflux, and toxicity of new drug candidates. researchgate.net While hepatocyte cultures are a valuable tool, specific research detailing the use of hepatocyte cultures for the focused study of this compound's metabolic formation was not prominent in the reviewed literature. However, the general utility of these systems suggests they would be a suitable model for such investigations.
Enzymatic Kinetics and Parameters
The enzymatic kinetics of the formation of 5-hydroxyomeprazole have been characterized by several key parameters, providing a quantitative understanding of the metabolic process.
The formation of 5-hydroxyomeprazole follows Michaelis-Menten kinetics. Studies with human liver microsomes from a Chinese population determined the Vmax and K_m for the hydroxylation of omeprazole. nih.gov CYP2C19 has been identified as a high-affinity enzyme for this reaction, exhibiting a substantially lower K_m for the formation of 5-hydroxyomeprazole compared to other CYP isoforms like CYP3A4, CYP2C8, and CYP2C18. nih.govnih.gov
| Parameter | Value | Source |
|---|---|---|
| Vmax | 42.9 nmol/min/mg protein | nih.gov |
| K_m | 6.49 µmol/L | nih.gov |
The turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, has been determined for several CYP isoforms involved in the 5-hydroxylation of omeprazole. CYP2C19 exhibits the highest turnover number, reinforcing its role as the primary catalyst for this metabolic reaction. nih.gov
| CYP Isoform | Turnover Number (nmol/min/nmol of P450) | Source |
|---|---|---|
| CYP2C19 | 13.4 ± 1.4 | nih.gov |
| CYP3A4 | 5.7 ± 1.1 | nih.gov |
| CYP2C8 | 2.2 ± 0.1 | nih.gov |
| CYP2C18 | 1.5 ± 0.1 | nih.gov |
| CYP2C9 | ~0.5 | nih.gov |
Inhibition and Induction Studies (in vitro, mechanistic focus)
In vitro studies have been crucial in characterizing the effects of this compound on the activity of drug-metabolizing enzymes. Research has focused on its potential to act as both an inhibitor and an inducer of cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4.
Inhibition Mechanisms and Kinetics
This compound has been identified as a direct, reversible inhibitor of both CYP2C19 and CYP3A4. nih.govdrugbank.com Unlike its parent compound, omeprazole, and other metabolites like omeprazole sulfone and 5'-O-desmethylomeprazole, 5-hydroxyomeprazole does not exhibit time-dependent inhibition (TDI) of these enzymes. nih.gov This indicates that its inhibitory action is not dependent on metabolic activation to a more potent inhibiting species.
| Enzyme | Inhibitor | IC50 (μM) | Mechanism | System |
|---|---|---|---|---|
| CYP2C19 | 5-Hydroxyomeprazole | 29.2 ± 2.6 | Reversible | Human Liver Microsomes |
| CYP3A4 | 5-Hydroxyomeprazole | 66.8 ± 1.8 | Reversible | Human Liver Microsomes |
Data sourced from a study evaluating the contribution of omeprazole metabolites to drug-drug interactions. nih.gov
Induction Potential of the Parent Compound
While direct studies on the induction potential of this compound are limited, extensive research on its parent compound, omeprazole, provides critical context. Omeprazole has been identified as an inducer of CYP1A2 and CYP3A4. plos.orgresearchgate.net The mechanism of induction is complex; for instance, omeprazole has been shown to induce the messenger RNA (mRNA) of CYP3A4 in HepaRG cells without a corresponding increase in CYP3A4 protein levels. jst.go.jp This suggests a post-translational regulatory mechanism where omeprazole may accelerate the degradation of the CYP3A4 protein. jst.go.jp This induction is mediated through transcriptional regulators like the pregnane (B1235032) X receptor (PXR) and glucocorticoid receptor (GR). plos.org The inductive effects of the parent compound are relevant as they alter the enzymatic environment in which this compound is both formed and present.
Investigation of Enzyme-Enzyme Interactions
The formation and metabolic fate of this compound are intrinsically linked to the interplay between different CYP450 isoforms, primarily CYP2C19 and CYP3A4. These interactions are evident in the stereoselective metabolism of omeprazole's enantiomers.
(S)-omeprazole is metabolized almost exclusively by CYP2C19 to form this compound. In contrast, the R-enantiomer can be hydroxylated by both CYP2C19 and CYP3A4. nih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated a competitive interaction between the R- and S-enantiomers for metabolism. nih.govsemanticscholar.org
A significant finding is that the presence of R-omeprazole can alter the metabolic pathway of S-omeprazole. When incubated together, as in a racemic mixture, the contribution of CYP3A4 to the metabolism of S-omeprazole is substantially increased, particularly at higher concentrations. nih.govsemanticscholar.org This indicates that competition at the CYP2C19 active site can shift the metabolism of S-omeprazole towards alternative pathways mediated by CYP3A4, such as sulfonation. This dynamic interplay dictates the rate and pathway of this compound formation.
| Enzyme System | Substrate | Metabolite | Km (μM) | Vmax (pmol/min/pmol CYP) |
|---|---|---|---|---|
| Recombinant CYP2C19 | (S)-Omeprazole | (S)-5-Hydroxyomeprazole | 6.9 | 15.8 |
| Recombinant CYP2C19 | (R)-Omeprazole | (R)-5-Hydroxyomeprazole | 4.2 | 29.2 |
Kinetic parameters highlight the stereoselective preference of CYP2C19 for the R-enantiomer in forming the 5-hydroxy metabolite. Data sourced from in vitro studies with recombinant enzymes. nih.gov
Research Applications in Pharmacometabolomics and Enzyme Phenotyping
Utilization of 5-Hydroxyomeprazole Formation as a Probe for CYP2C19 Activity
The biotransformation of omeprazole (B731) to 5-hydroxyomeprazole is predominantly catalyzed by the CYP2C19 enzyme. sci-hub.se This metabolic pathway is the major route of omeprazole elimination. The formation of (S)-5-hydroxyomeprazole is exclusively mediated by CYP2C19, making it a highly specific probe for assessing the enzyme's activity. nih.gov In contrast, the hydroxylation of (R)-omeprazole to (R)-5-hydroxyomeprazole involves both CYP2C19 and CYP3A4. nih.gov
Researchers utilize the rate of 5-hydroxyomeprazole formation in in vitro systems, such as human liver microsomes or recombinant CYP2C19 enzymes, to determine the catalytic activity of the enzyme. This approach is fundamental in characterizing the metabolic capabilities of different individuals and in preclinical drug development to assess potential drug-drug interactions.
Application of Metabolic Ratios (e.g., 5-hydroxyomeprazole/omeprazole) for Enzyme Activity Assessment in Research
The metabolic ratio (MR) of 5-hydroxyomeprazole to omeprazole in plasma or urine serves as a quantitative index of CYP2C19 enzyme activity in vivo. nih.govdovepress.com A higher MR generally indicates a higher rate of metabolism and thus greater CYP2C19 activity. dovepress.com This non-invasive or minimally invasive method is widely employed in clinical research to phenotype individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2C19 substrates. nih.govresearchgate.net
The area under the plasma concentration-time curve (AUC) ratio of omeprazole to 5-hydroxyomeprazole is another key parameter used for phenotyping. researchgate.net Studies have demonstrated a strong correlation between these metabolic ratios and an individual's CYP2C19 genotype, providing a valuable tool for personalized medicine research.
| CYP2C19 Phenotype | Metabolic Ratio (AUC OMP/5-OH-OMP) | Reference |
|---|---|---|
| Extensive Metabolizers (EM) | 1.86 ± 0.572 | researchgate.net |
| Poor Metabolizers (PM) | 13.84 ± 2.504 | researchgate.net |
Investigating the Influence of Genetic Polymorphisms of CYP2C19 on 5-Hydroxylation Rates in In Vitro Systems
Genetic variations in the CYP2C19 gene can significantly impact the rate of omeprazole 5-hydroxylation. pharmgkb.orgnih.gov In vitro studies using recombinant enzymes expressing different CYP2C19 alleles have been instrumental in elucidating the functional consequences of these polymorphisms. sci-hub.senih.gov
For instance, alleles like CYP2C192 and CYP2C193 are associated with reduced or absent enzyme activity, leading to a decreased rate of 5-hydroxyomeprazole formation. nih.gov Conversely, the CYP2C19*17 allele has been linked to increased enzyme activity.
One study investigated the effects of the CYP2C1918 and CYP2C1919 alleles on omeprazole 5-hydroxylation using recombinant CYP2C19 enzymes expressed in yeast cells. sci-hub.senih.gov The kinetic parameters from this study are summarized below.
| CYP2C19 Variant | Km (μM) | Vmax (pmol/min/pmol CYP) | Vmax/Km (μL/min/pmol CYP) | Reference |
|---|---|---|---|---|
| CYP2C19.1B (Wild-type) | 1.46 | 8.09 | 5.45 | nih.gov |
| CYP2C19.18 | Similar to wild-type | Similar to wild-type | Similar to wild-type | nih.gov |
| CYP2C19.19 | Significantly higher (1.5-fold) than wild-type | Significantly higher (1.8-fold) than wild-type | Comparable to wild-type | nih.gov |
These in vitro findings demonstrate that the CYP2C19*19 allele may decrease the affinity of the enzyme for omeprazole. nih.gov Such studies are critical for understanding the molecular basis of interindividual differences in drug metabolism and response.
Role in Drug-Drug Interaction Research (mechanistic insights from in vitro studies)
(S)-5-hydroxyomeprazole formation is a valuable tool in in vitro drug-drug interaction (DDI) studies to investigate the potential of new chemical entities to inhibit or induce CYP2C19. researchgate.net By measuring the rate of 5-hydroxyomeprazole production in the presence and absence of a test compound, researchers can determine if the compound is a substrate, inhibitor, or inducer of CYP2C19.
In vitro studies have shown that omeprazole itself can act as an inhibitor of CYP2C19. nih.govdrugbank.com Esomeprazole (B1671258), the (S)-isomer of omeprazole, is also a potent inhibitor of CYP2C19 in human liver microsomes. researchgate.net These mechanistic studies provide insights into the potential for omeprazole and esomeprazole to interact with co-administered drugs that are also metabolized by CYP2C19. For example, omeprazole has been shown to inhibit the metabolism of diazepam and phenytoin, which are substrates of CYP2C19. nih.gov
Furthermore, in vitro systems allow for the investigation of the inhibitory potential of various compounds on the metabolism of omeprazole to 5-hydroxyomeprazole. For instance, studies have explored the inhibitory effects of other drugs, such as voriconazole (B182144) and fluvoxamine, on the formation of (S)-5-hydroxyomeprazole, providing a deeper understanding of the mechanisms underlying clinically observed drug interactions. nih.gov
Chemical Synthesis and Structural Aspects of S 5 Hydroxy Omeprazole
Development of Total Synthesis Routes for (S)-5-Hydroxy Omeprazole (B731)
To date, a direct stereoselective total synthesis of (S)-5-Hydroxy Omeprazole has not been extensively reported in the literature. The primary available method focuses on the total synthesis of the racemic 5-Hydroxy Omeprazole. The synthesis of the specific (S)-enantiomer would subsequently require a chiral resolution of the synthesized racemic mixture.
A notable total synthesis of 5-Hydroxy Omeprazole was developed by Striela et al. in 2016. nih.govresearchgate.nete3s-conferences.org This route mirrors the synthetic strategy for Omeprazole, focusing on the construction of a substituted pyridine (B92270) precursor which is then coupled with a benzimidazolethiol. nih.gov
The final steps involve the coupling of this chlorinated pyridine intermediate with 5-methoxy-1H-benzimidazole-2-thiol, followed by oxidation of the resulting sulfide (B99878) to the sulfoxide, yielding 5-Hydroxy Omeprazole. nih.gov
Table 1: Key Intermediates in the Total Synthesis of 5-Hydroxy Omeprazole
| Intermediate | Chemical Name | Role in Synthesis |
| 1 | 5-methoxy-1H-benzimidazole-2-thiol | Benzimidazole (B57391) core |
| 2 | [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol | Substituted pyridine precursor |
| 3 | 5-methoxy-2-(((4-methoxy-3-methyl-5-(hydroxymethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole | Sulfide intermediate prior to oxidation |
This table is based on the synthetic route described by Striela et al., 2016. nih.gov
Stereochemical Purity and Characterization of Synthetic Metabolites
Given that the primary synthetic route produces a racemic mixture, obtaining the enantiomerically pure this compound necessitates a subsequent resolution step. wikipedia.org Chiral resolution techniques are commonly employed to separate enantiomers from a racemic mixture. wikipedia.org These methods can include the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent, or through chiral chromatography. wikipedia.org
The stereochemical purity of the separated this compound would then be determined using analytical techniques capable of distinguishing between enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose. nih.gov For instance, polysaccharide-based chiral stationary phases have been successfully used for the enantioseparation of Omeprazole and its related compounds. nih.gov
The characterization of the synthetic 5-Hydroxy Omeprazole involves a suite of analytical methods to confirm its identity and purity. These include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. nih.gov
Table 2: Analytical Characterization Data for Synthetic 5-Hydroxy Omeprazole
| Analytical Technique | Observed Data |
| ¹H NMR (300 MHz, CDCl₃) δ | 2.36 (s, 3H), 2.56 (s, 3H), 3.90 (s, 3H), 8.65 (s, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) δ | 16.1, 24.4, 52.8, 124.4, 131.4, 143.4, 148.2, 161.8, 165.4 |
| Elemental Analysis (C₉H₁₀ClNO₂) | Calculated: C 54.15%, H 5.05%, N 7.02%. Found: C 54.38%, H 4.86%, N 6.82% |
Data is for a key precursor as reported by Striela et al., 2016. nih.gov
Structural Elucidation Techniques for Metabolite Confirmation (e.g., HRMS, NMR in mechanistic studies)
The unambiguous confirmation of the structure of synthetically prepared this compound relies on powerful spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. whiterose.ac.uk
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of the molecule. This is a crucial first step in confirming the identity of the synthesized metabolite. For 5-Hydroxy Omeprazole, the expected molecular formula is C₁₇H₁₉N₃O₄S. researchgate.net Tandem mass spectrometry (MS/MS) experiments can further be used to fragment the parent ion, providing structural information based on the observed fragmentation patterns. This is particularly useful in distinguishing it from other isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹H NMR spectrum of 5-Hydroxy Omeprazole would show characteristic signals for the aromatic protons on the benzimidazole and pyridine rings, the methoxy (B1213986) groups, the methyl group, and the newly introduced hydroxymethyl group. nih.govresearchgate.net
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum of 5-Hydroxy Omeprazole would show distinct signals for each of the 17 carbon atoms. nih.gov
2D NMR Techniques: In more complex cases or for definitive assignment of all signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assembly of the molecular structure.
In mechanistic studies, NMR can be used to follow the course of a reaction, identify intermediates, and understand the stereochemical outcome of synthetic transformations. whiterose.ac.uk For instance, in the context of asymmetric synthesis, chiral shift reagents can be used in NMR to differentiate between enantiomers and determine the enantiomeric excess of the product. whiterose.ac.uk
Degradation and Stability Studies of S 5 Hydroxy Omeprazole
Acid-Induced Degradation Pathways and Products
Research demonstrates that (S)-5-Hydroxy Omeprazole (B731) degrades rapidly when exposed to acid. nih.govgcu.ac.uk The degradation process is an artificial acceleration to determine the potential byproducts. nih.govresearchgate.net The degradation pathways are analogous to those of omeprazole, with the resulting degradants differing structurally only by the presence of an additional oxygen atom from the hydroxyl group. nih.govresearchgate.net
Under acidic conditions, the primary degradation product formed is a rearranged monomer of the parent compound. nih.govgcu.ac.ukresearchgate.net In addition to this main product, other species have been identified. These include both doubly and singly charged dimeric structures. nih.govresearchgate.net A notable characteristic of these dimers is the variation in the number of sulfur atoms that form the bridge between the two monomeric units. nih.govgcu.ac.uk
The key degradation products identified following acid treatment are summarized in the table below.
| Degradation Product Category | Description |
| Re-arranged Monomer | The main degradation product formed through structural rearrangement of the parent molecule. nih.govgcu.ac.uk |
| Singly Charged Dimers | Dimeric species carrying a single positive charge, formed with a varying number of sulfur atoms in the dimer bridge. nih.govgcu.ac.uk |
| Doubly Charged Dimers | Dimeric species carrying a double positive charge, also featuring a variable number of sulfur atoms in the bridge structure. nih.govgcu.ac.uk |
Analytical Methods for Degradation Product Identification
The identification and structural elucidation of the acid-induced degradation products of (S)-5-Hydroxy Omeprazole require sophisticated analytical techniques. nih.gov High-resolution mass spectrometry (HRMS) is a primary tool for this purpose. nih.govsemanticscholar.org
One key study utilized a Q-Exactive Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source to analyze the degradation products. nih.govresearchgate.netgcu.ac.uk This advanced instrumentation allows for the determination of highly accurate mass data for both the precursor ions (the degradation products themselves) and their product ions, which are generated through fragmentation within the mass spectrometer. nih.govgcu.ac.uk
The process of identifying the unknown degradants involves a multi-faceted data interpretation strategy. nih.gov Analysts carefully examine the accurate mass measurements to determine the elemental composition of each product. nih.govsemanticscholar.org This is complemented by an analysis of the isotopic pattern and abundance, which provides further clues to the chemical formula. nih.govgcu.ac.uk Finally, the product ion spectra, generated via tandem mass spectrometry (MS/MS), are interpreted to piece together the molecular structure of the degradation products. nih.gov This comprehensive approach allowed researchers to propose structures for the monomeric and dimeric species formed during acid degradation. nih.govresearchgate.net
The table below outlines the analytical methods employed for the identification of these degradation products.
| Analytical Technique | Purpose in Degradation Studies |
| High-Performance Liquid Chromatography (HPLC) | Used to separate the parent compound from its various degradation products before introduction to the mass spectrometer. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of the degradation products to help determine their elemental composition. nih.govsemanticscholar.org |
| Electrospray Ionization (ESI) | A soft ionization technique used to generate ions of the degradation products in the gas phase for mass analysis. nih.govresearchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Involves fragmenting the selected precursor ions of the degradation products to obtain structural information from the resulting product ion spectra. nih.gov |
Future Directions and Research Opportunities
Development of Advanced Analytical Platforms for Stereoselective Metabolite Profiling
A significant area of future research lies in the creation of more sophisticated analytical methods for the stereoselective profiling of omeprazole (B731) and its metabolites. While existing high-performance liquid chromatography (HPLC) methods are effective, there is a continuous drive for techniques with greater sensitivity, selectivity, and speed. researchgate.netresearchgate.net
Recent advancements include the development of a two-dimensional liquid chromatography-mass spectrometry (LC-MS/MS) method. nih.gov This technique allows for the simultaneous and accurate quantification of omeprazole enantiomers and 5-hydroxyomeprazole in human plasma, offering a robust tool for pharmacokinetic studies. nih.gov Another promising approach involves microextraction by packed sorbent (MEPS) combined with liquid chromatography-tandem mass spectrometry, which has been successfully applied to determine omeprazole enantiomers in plasma and oral fluid. scienceopen.com The use of novel chiral columns, such as those with a cellulose-SB phase, is also being explored for enhanced enantiomeric separation. scienceopen.com
Future platforms will likely focus on minimizing sample volume, reducing run times, and improving detection limits. nih.gov The application of these advanced methods to clinical samples is crucial for accurately phenotyping the activity of the CYP2C19 isoenzyme, thereby providing critical insights for personalized medicine. nih.govnih.gov
| Technique | Key Features | Primary Application | Reference |
|---|---|---|---|
| 2D-LC-MS/MS | Simultaneous quantification of enantiomers and metabolites; High sensitivity and accuracy. | Pharmacokinetic studies and CYP2C19 phenotyping. | nih.gov |
| MEPS-LC-MS/MS | Suitable for both plasma and oral fluid; Minimal sample preparation. | Therapeutic drug monitoring in alternative biological matrices. | scienceopen.com |
| Fast HPLC with Monolithic Column | Reduced analysis time; Simultaneous determination of parent drug and major metabolites. | High-throughput screening, such as in biotransformation studies. | researchgate.net |
In Silico Modeling and Computational Chemistry Approaches for Predicting Metabolic Fate and Enzyme Interactions
Computational approaches are becoming indispensable for predicting the metabolic fate of drugs like omeprazole and understanding their interactions with metabolizing enzymes. acs.org In silico tools such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations provide deep insights into the stereo- and regioselective metabolism mediated by cytochrome P450 enzymes. acs.orgrsc.org
For instance, a computational protocol integrating binding free energy calculations with QM/MM has been used to elucidate why CYP2C19 preferentially hydroxylates R-omeprazole while metabolizing S-omeprazole at a different position. acs.org Such models can predict binding affinities and activation energy barriers, which are key determinants of metabolic selectivity. acs.org Physiologically based pharmacokinetic (PBPK) modeling is another powerful tool that can simulate the nonlinear pharmacokinetics of omeprazole enantiomers and predict drug-drug or drug-gene interactions. researchgate.netresearchgate.net These models incorporate in vitro data to predict in vivo outcomes, accounting for factors like genetic polymorphisms in CYP2C19. researchgate.netresearchgate.net
Future research will likely refine these models by incorporating more complex biological variables. rsc.org The strategic structural modification of omeprazole analogues, guided by computational design and density functional theory (DFT), could lead to the development of new CYP2C19 inhibitors or compounds with enhanced therapeutic profiles. nih.govplos.org
Investigation of Novel or Minor Metabolic Pathways
While the primary metabolic pathways of esomeprazole (B1671258) leading to (S)-5-hydroxy omeprazole (via CYP2C19) and esomeprazole sulfone (via CYP3A4) are well-documented, the existence of novel or minor pathways presents an important area for future investigation. clinpgx.orgnih.gov Metabolites such as 5'-O-desmethylomeprazole and 3-hydroxyomeprazole (B12663690) have been identified, indicating a broader metabolic profile than initially understood. acs.orgclinpgx.org
Advanced analytical techniques, such as stable isotope ratio-patterning liquid chromatography-mass spectrometry, have been instrumental in identifying previously unknown metabolites. mdpi.com A study using this approach in mice identified a total of seventeen metabolites in brain and plasma, suggesting that the metabolic fate of omeprazole is highly complex. mdpi.com Further research is needed to identify these minor metabolites in humans, characterize the enzymes responsible for their formation, and determine their potential pharmacological or toxicological activity. Understanding these pathways is crucial for a complete picture of esomeprazole's disposition and for identifying potential sources of interindividual variability in drug response. Additionally, the further metabolism of primary metabolites, such as the conversion of 5-hydroxyomeprazole to 5-hydroxyomeprazole sulfone by CYP3A4, warrants deeper investigation. nih.gov
Expanding the Use of this compound as a Research Tool in Enzyme Kinetics and Mechanistic Toxicology
This compound and its parent compound, esomeprazole, serve as valuable research tools, particularly in the study of enzyme kinetics. The stereoselective metabolism of omeprazole isomers is a classic model for investigating the activity and specificity of CYP2C19 and CYP3A4. nih.gov The formation ratio of this compound from (S)-omeprazole is a direct probe for CYP2C19 activity, as this reaction is exclusively mediated by this enzyme. nih.govresearchgate.net This makes it a critical tool for CYP2C19 phenotyping studies, which are essential for advancing personalized medicine. nih.gov Studying the formation kinetics of this metabolite can also reveal important enzymatic properties, such as the saturation of CYP2C19 at high substrate concentrations. nih.gov
In mechanistic toxicology, omeprazole and its metabolites can be used to explore unintended biological effects. For example, research has shown that omeprazole can inhibit enzymes beyond the cytochrome P450 system, such as tryptophan hydroxylases (TPH1 and TPH2) and monoamine oxidase-A (MAO-A). frontiersin.org This opens up possibilities for using this compound to study off-target effects and potential drug interactions related to neurotransmitter metabolism. Furthermore, long-term toxicological studies in animal models have linked high doses of omeprazole to hyperplasia of endocrine cells in the stomach, providing a model to investigate the mechanistic links between profound acid suppression, hypergastrinemia, and potential carcinogenesis. epa.govnih.gov
| Research Area | Specific Application | Significance | Reference |
|---|---|---|---|
| Enzyme Kinetics | Probe for CYP2C19 phenotyping. | Enables personalized dosing strategies based on metabolic activity. | nih.gov |
| Enzyme Kinetics | Studying saturation kinetics of CYP2C19. | Reveals nonlinear pharmacokinetics at higher doses. | nih.gov |
| Mechanistic Toxicology | Investigating off-target enzyme inhibition (e.g., TPH, MAO-A). | Uncovers potential for unexpected drug interactions and side effects. | frontiersin.org |
| Mechanistic Toxicology | Model for studying effects of long-term acid suppression. | Helps understand the mechanisms behind adverse effects like cellular hyperplasia. | epa.gov |
Q & A
Basic: How is (S)-5-Hydroxy Omeprazole structurally characterized, and what analytical techniques are critical for confirming its identity?
Answer:
Structural elucidation relies on spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): Assigns protons and carbons in the benzimidazole and pyridine rings. Key peaks include methoxy groups (δ ~3.8 ppm for -NMR) and sulfoxide signals.
- High-Performance Liquid Chromatography (HPLC): Validates purity by separating this compound from enantiomers like (R)-isomers and related impurities (e.g., omeprazole sulphone) .
- Mass Spectrometry (MS): Confirms molecular weight (m/z 362.4 for [M+H]) and fragmentation patterns .
Basic: What are the primary metabolic pathways of this compound, and how do researchers quantify its metabolites?
Answer:
this compound is a major metabolite of omeprazole, formed via CYP2C19-mediated hydroxylation . Key steps:
- In vivo sampling: Blood is collected 3 hours post-omeprazole administration to capture peak metabolite levels.
- HPLC quantification: Plasma samples are processed via solid-phase extraction (SPE) using RP-18 cartridges. A validated HPLC method separates omeprazole and its 5-hydroxy metabolite, with detection at 302 nm .
- Hydroxylation Index (HI): Calculated as the omeprazole/5-hydroxy metabolite ratio to assess CYP2C19 activity .
Advanced: How does CYP2C19 genetic polymorphism influence the pharmacokinetics of this compound?
Answer:
CYP2C19 polymorphisms (e.g., *2, *3 alleles) reduce enzyme activity, altering metabolite ratios:
- Genotyping: Use multiplex primer-extension assays (e.g., SNaPshot™) to detect SNPs in exons 1–9 of CYP2C19 .
- Phenotype-genotype correlation: Heterozygous *1/*2 individuals exhibit 2.6–4.4× higher HI ratios than wild-type subjects, indicating impaired metabolism .
- Study design: Include longitudinal sampling to track HI changes during enzyme induction (e.g., with TPV/r), controlling for confounders like age and co-medications .
Advanced: What methodological considerations are critical for validating analytical assays to quantify this compound in biological matrices?
Answer:
- Specificity: Resolve this compound from isomers (e.g., (R)-form) using chiral columns or gradient elution .
- Recovery optimization: Spike blank plasma with standards (0.1–5.0 µg/mL) and validate SPE recovery rates (≥85%) .
- Stability testing: Assess freeze-thaw cycles and storage conditions (-20°C) to prevent degradation .
Advanced: How can computational modeling predict the interactions of this compound with metabolic enzymes?
Answer:
- Molecular docking: Simulate binding affinities of this compound to CYP2C19 active sites using software like AutoDock. Compare docking scores (e.g., binding energy ≤-7 kcal/mol) to experimental inhibition data .
- Fragment-based QSAR: Derive predictive models using descriptors like logP and polar surface area to optimize metabolite stability .
Basic: What synthetic routes are reported for this compound, and how is stereoselectivity achieved?
Answer:
- Key steps:
Advanced: How should researchers design experiments to assess drug-drug interactions involving this compound?
Answer:
- Crossover studies: Administer omeprazole with/without the interacting drug (e.g., TPV/r) and measure HI ratios at baseline and steady state.
- Statistical analysis: Use geometric mean ratios (GMR) and ANOVA to compare phase I (baseline) vs. phase III (steady-state) HI values .
- Confounder control: Exclude subjects with hypertension or concurrent medications in pharmacovigilance studies .
Basic: What purity criteria and impurity profiles are critical for this compound in preclinical studies?
Answer:
- EP 6.0 guidelines: Limit impurities like omeprazole sulphone (D) and 5-methoxy derivatives (C) to ≤0.15% via HPLC .
- Stability-indicating assays: Use acidic mobile phases (pH 2.5) to detect degradation products under stress conditions .
Advanced: How do researchers reconcile contradictory data on metabolic ratios in CYP2C19 intermediate metabolizers?
Answer:
- Meta-analysis: Pool data from genotyped cohorts to calculate weighted mean HI ratios.
- Confounding factors: Adjust for enzyme inducers (e.g., rifampicin) and demographic variables (e.g., sex) using multivariate regression .
Basic: What protocols ensure sample stability during pharmacokinetic studies of this compound?
Answer:
- Storage: Freeze plasma at -20°C immediately post-collection to prevent sulfoxide reduction.
- SPE workflow: Use methanol-activated RP-18 cartridges and elute with acetonitrile:water (70:30) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
